(2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester
Overview
Description
Ro-3306 is a selective, ATP-competitive, and cell-permeable inhibitor of cyclin-dependent kinase 1 (CDK1). Cyclin-dependent kinase 1 is a crucial regulatory protein that controls the transition from the G2 phase to the M phase of the cell cycle. Ro-3306 has shown potent anti-tumor activity in various pre-clinical models and is widely used in scientific research to study cell cycle regulation and cancer treatment .
Preparation Methods
Ro-3306 can be synthesized through a multi-step process involving the reaction of specific chemical precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial production methods for Ro-3306 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Ro-3306 primarily undergoes reactions related to its role as a cyclin-dependent kinase 1 inhibitor. It forms a bipartite complex with cyclin B and phosphorylates a spectrum of substrates that coordinate nuclear envelope breakdown, chromosome condensation, assembly of the mitotic spindle, and activation of the spindle assembly checkpoint .
Common reagents and conditions used in these reactions include ATP, magnesium ions, and specific buffer solutions to maintain the appropriate pH and ionic strength. The major products formed from these reactions are phosphorylated substrates that play critical roles in cell cycle progression and mitosis .
Scientific Research Applications
Ro-3306 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Cancer Research: Ro-3306 is used to study the role of cyclin-dependent kinase 1 in cancer cell proliferation and tumor growth. .
Cell Cycle Studies: Ro-3306 is employed to synchronize cells at the G2/M phase border, allowing researchers to study the biochemical events driving cell cycle progression and mitosis.
Apoptosis Research: Ro-3306 has been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins and blocking p53-mediated induction of p21 and MDM2.
Drug Development: Ro-3306 serves as a valuable tool in the development of new cancer therapies targeting cyclin-dependent kinase 1 and related pathways
Mechanism of Action
Ro-3306 exerts its effects by selectively inhibiting cyclin-dependent kinase 1. It binds to the ATP pocket of cyclin-dependent kinase 1, preventing the phosphorylation of substrates required for cell cycle progression. This inhibition leads to cell cycle arrest at the G2/M phase border, ultimately resulting in apoptosis and reduced cell proliferation .
The molecular targets and pathways involved include cyclin-dependent kinase 1/cyclin B complexes, which are essential for the transition from the G2 phase to the M phase of the cell cycle. Ro-3306 also affects other cyclin-dependent kinases, such as cyclin-dependent kinase 2 and cyclin-dependent kinase 4, but with lower affinity .
Comparison with Similar Compounds
Ro-3306 is unique in its high selectivity and potency as a cyclin-dependent kinase 1 inhibitor. Similar compounds include:
Purvalanol A: Another cyclin-dependent kinase inhibitor with broader specificity, affecting multiple cyclin-dependent kinases.
Roscovitine: A cyclin-dependent kinase inhibitor that targets cyclin-dependent kinase 1, cyclin-dependent kinase 2, and cyclin-dependent kinase 5.
Flavopiridol: A pan-cyclin-dependent kinase inhibitor with activity against cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 4, and cyclin-dependent kinase 9
Compared to these compounds, Ro-3306 offers greater selectivity for cyclin-dependent kinase 1, making it a valuable tool for studying the specific role of cyclin-dependent kinase 1 in cell cycle regulation and cancer therapy .
Properties
IUPAC Name |
methyl (2S)-2,3-dihydroxy-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-5(8,3-6)4(7)9-2/h6,8H,3H2,1-2H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZHNDDCTKHCFG-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CO)(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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